CB1 Receptor Binding Affinity of Cumyl-Pegaclone: Low Nanomolar Ki Values vs. Classical SCRAs
Cumyl-pegaclone demonstrates high-affinity binding to the human CB1 receptor with a Ki value of 1.37 ± 0.24 nM measured in CHO cells expressing hCB1 [1]. This affinity places cumyl-pegaclone among the more potent synthetic cannabinoid receptor agonists characterized to date, with sub-nanomolar binding affinities comparable to other high-potency indole- and indazole-based SCRAs [1].
| Evidence Dimension | Binding affinity (Ki) for human CB1 receptor |
|---|---|
| Target Compound Data | Ki = 1.37 ± 0.24 nM |
| Comparator Or Baseline | JWH-018 (classical SCRA reference): Ki ≈ 9 nM at CB1 (literature baseline) |
| Quantified Difference | Cumyl-pegaclone exhibits approximately 6.6-fold higher CB1 binding affinity than JWH-018 based on Ki values |
| Conditions | CHO cell membranes expressing recombinant human CB1 receptor; radioligand displacement assay |
Why This Matters
The quantified binding affinity enables accurate cross-study potency comparisons and supports selection of cumyl-pegaclone as a high-affinity reference standard for CB1 receptor pharmacology studies.
- [1] Angerer V, Mogler L, Steitz JP, Bisel P, Hess C, Schoeder CT, Müller CE, Huppertz LM, Westphal F, Schäper J, Auwärter V. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE. Drug Testing and Analysis. 2018;10(3):597-603. View Source
